molecular formula C12H17Cl2NO3S B4116407 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide

Cat. No. B4116407
M. Wt: 326.2 g/mol
InChI Key: OWMFQXREPRYXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been used in scientific research for several years. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.81 g/mol. DMBS has been studied extensively for its potential as a therapeutic agent, as well as its use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be stored for extended periods of time. It is also soluble in organic solvents, making it easy to work with in the lab. However, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide does have some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and potential benefits in treating these conditions. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has shown promise in treating certain types of cancer, and further studies are needed to determine its efficacy in treating other types of cancer. Finally, more research is needed to fully understand the potential limitations and toxicity of 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide, as well as its potential interactions with other compounds.

Scientific Research Applications

2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been found to have potential in treating certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,3-dichloro-4-methoxy-N-pentan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3S/c1-4-5-8(2)15-19(16,17)10-7-6-9(18-3)11(13)12(10)14/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMFQXREPRYXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.